molecular formula C7H10N2O2S B13244932 2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid

2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13244932
M. Wt: 186.23 g/mol
InChI Key: TXKVLINLBDFEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and agrochemical research. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities . As a heterocyclic compound containing both nitrogen and sulfur, it serves as a versatile synthon for generating novel chemical entities . Key Research Applications Researchers utilize this compound and its derivatives primarily in the following areas: Antimicrobial Development: Thiazole derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens, making them a focus for developing new antibiotics and antifungals . Anticancer Research: Compounds based on the 2-aminothiazole structure have shown promising cytotoxic effects and the ability to induce apoptosis in various cancer cell lines, indicating potential for anticancer therapeutic development . Agrochemical Research: The thiazole core is found in several commercial agrochemicals due to its fungicidal and pesticidal properties. Derivatives have shown activity against plant viruses like tobacco mosaic virus (TMV) . Neurological Disease Research: Structurally similar 2-aminothiazoles are investigated as neuroprotective agents, dopamine receptor ligands, and for the management of conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease . Mechanism of Action & Research Value The biological activity of 2-aminothiazole derivatives often stems from their ability to interact with enzymatic systems and biological receptors. Specific mechanisms under investigation include the induction of systemic acquired resistance in plants and inhibition of key proteins in cancer cells . The molecule's carboxylic acid and primary amine functional groups provide excellent sites for further chemical modification, allowing for the synthesis of diverse amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Its relevance is underscored by the presence of the thiazole ring in several approved drugs and active research compounds . Notice This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(1-aminopropyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-2-4(8)6-9-5(3-12-6)7(10)11/h3-4H,2,8H2,1H3,(H,10,11)

InChI Key

TXKVLINLBDFEDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CS1)C(=O)O)N

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide

A classical method for synthesizing 1,3,4-thiadiazole-2-amine derivatives, structurally related to thiazole carboxylic acids, involves cyclodehydration using phosphorus oxychloride (POCl3).

  • Procedure : Aromatic carboxylic acids react with thiosemicarbazide in the presence of POCl3, which acts as a dehydrating and cyclizing agent.

  • Conditions : The reaction is typically performed under reflux conditions with POCl3 in an inert solvent.

  • Novelty : Some derivatives (e.g., 2f, 2g) were reported for the first time using this method.

  • Limitations : Use of POCl3 involves handling toxic and corrosive reagents, requiring careful control and safety measures.

  • Reference : This method was adapted from previously reported procedures and used in recent research on thiadiazole derivatives with potential anticancer activity.

Summary Table of Preparation Methods

Method No. Reagents & Conditions Key Features Yield Range (%) Advantages References
1 Thiosemicarbazide + Carboxylic acid + PPE, chloroform, <85 °C One-pot cyclodehydration via PPE 44 - 70 Mild, non-toxic, broad substrate scope
2 1,3-Thiazolidine-4-carboxylic acid + Acetic anhydride + Ethanol, reflux Acylation to N-acyl derivatives, mixture formation Not precisely quantified, good industrial scale yields Environmentally friendly, scalable
3 Aromatic carboxylic acid + Thiosemicarbazide + POCl3, reflux Classical cyclodehydration with POCl3 Variable Established method, effective cyclization

Research Discoveries and Notes

  • The PPE-mediated method (Method 1) represents a significant advancement by avoiding hazardous reagents and enabling synthesis under mild conditions, which is crucial for compounds sensitive to harsh environments.

  • The acylation process (Method 2) highlights industrially relevant synthesis with energy and solvent efficiency, suitable for large-scale production of thiazole-related carboxylic acid derivatives.

  • The POCl3 method (Method 3), while effective, poses safety and environmental concerns, motivating research into alternative cyclodehydration agents like PPE.

  • Intermediate isolation and mechanistic studies in Method 1 confirm the stepwise formation of the heterocyclic ring, which can inform optimization and derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, leading to various biological effects. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylic Acid Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activities References
2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid 1-Aminopropyl C₇H₁₀N₂O₂S 186.23 g/mol* Hypothesized solubility in aqueous environments due to amino group
Ala-Tzl-Ca (Ala-like unit) 1-Aminoethyl C₆H₈N₂O₂S 172.20 g/mol Antiplasmodial activity in cyanobacterial metabolites
Val-Tzl-Ca (Val-like unit) 1-Amino-2-methylpropyl C₈H₁₂N₂O₂S 200.26 g/mol Enhanced hydrophobicity; antiplasmodial properties
Thr-Tzl-Ca (Thr-like unit) 1-Amino-2-hydroxypropyl C₇H₁₀N₂O₃S 202.23 g/mol Hydroxyl group improves hydrogen-bonding capacity
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₂S 219.26 g/mol AgrA receptor inhibition; aromatic hydrophobicity
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 g/mol Electron-withdrawing Cl enhances reactivity
2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid 1-Methylpyrazole C₈H₇N₃O₂S 209.23 g/mol Heterocyclic substituent; potential kinase inhibition

*Molecular weight inferred from similar analogs in .

Key Structural and Functional Differences

Aminoalkyl vs. Aromatic Substituents

  • In contrast, aromatic substituents (e.g., 4-methylphenyl in ) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Anti-Receptor Activity: Aromatic derivatives like 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid exhibit AgrA inhibition, likely due to π-π stacking with receptor pockets . The aminoalkyl chain in the target compound may instead engage in hydrogen bonding or electrostatic interactions.

Heterocyclic vs. Halogenated Substituents

  • Pyrazole and Thiadiazole Moieties : Compounds like 2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid introduce nitrogen-rich heterocycles, which may improve binding to metalloenzymes or nucleic acids.

Implications for Drug Design

  • Solubility-Bioavailability Trade-off: Aminoalkyl-substituted derivatives (e.g., Ala-Tzl-Ca, Thr-Tzl-Ca) are more water-soluble but may suffer from rapid renal clearance. Aromatic analogs (e.g., 4-methylphenyl derivative) could exhibit longer half-lives but require formulation aids for delivery .
  • Target Selectivity: The 1-aminopropyl group’s flexibility may allow for broader conformational adaptation in enzyme active sites, whereas rigid aromatic substituents favor selective, high-affinity binding .

Biological Activity

2-(1-Aminopropyl)-1,3-thiazole-4-carboxylic acid (often referred to as 2-APTCA) is a heterocyclic compound featuring a thiazole ring, an amino group, and a carboxylic acid functional group. Its unique molecular structure contributes to its diverse biological activities, making it a significant subject of research in medicinal chemistry. This article delves into the biological activities of 2-APTCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : Approximately 186.23 g/mol

The thiazole moiety enhances the compound's reactivity and biological interaction capabilities due to the presence of electron-withdrawing groups that facilitate nucleophilic substitution reactions.

Biological Activities

Research indicates that 2-APTCA and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that 2-APTCA demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some strains were reported in the range of 1–8 µM .
  • Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting cell proliferation in certain cancer cell lines, suggesting its role as a lead structure for developing new anticancer drugs .
  • Antioxidant Activity : Preliminary studies indicate that 2-APTCA possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms through which 2-APTCA exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Research has demonstrated that 2-APTCA can inhibit specific enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities .
  • Cell Membrane Disruption : The compound's ability to permeabilize bacterial membranes contributes to its antimicrobial efficacy. This mechanism involves disrupting the integrity of the outer and cytoplasmic membranes of bacteria .

Case Studies

Several case studies highlight the biological activity of 2-APTCA:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of 2-APTCA against Escherichia coli and Staphylococcus aureus. The results indicated rapid bactericidal activity with significant reductions in colony-forming units within minutes of exposure .
  • Anticancer Activity :
    • In vitro studies on various cancer cell lines showed that 2-APTCA inhibited cell growth through apoptosis induction. The compound was particularly effective against breast cancer cells, where it reduced viability significantly compared to control groups .
  • Antioxidant Properties :
    • A recent investigation assessed the antioxidant capacity of 2-APTCA using DPPH radical scavenging assays. The results confirmed that the compound effectively scavenged free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of 2-APTCA and their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-1,3-thiazole-4-carboxylic acidC5H6N2O2SSimpler structure; lacks propyl group
2-(3-Aminopropyl)-1,3-thiazole-4-carboxylic acidC7H10N2O2SLonger side chain; altered biological properties
Ethyl 2-amino-1,3-thiazole-4-carboxylateC7H10N2O3SEthyl ester; different reactivity profile
5-Methyl-1,3-thiazole-4-carboxylic acidC6H7N1O2SMethyl substitution; alters biological properties

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